molecular formula C11H22F2N2O2 B12833998 3-(Dimethylamino)-3-ethoxy-N,N-diethyl-2,2-difluoropropanamide

3-(Dimethylamino)-3-ethoxy-N,N-diethyl-2,2-difluoropropanamide

Katalognummer: B12833998
Molekulargewicht: 252.30 g/mol
InChI-Schlüssel: HVWOINZZSFVTII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-3-ethoxy-N,N-diethyl-2,2-difluoropropanamide is an organic compound with a complex structure that includes dimethylamino, ethoxy, diethyl, and difluoropropanamide groups

Vorbereitungsmethoden

The synthesis of 3-(Dimethylamino)-3-ethoxy-N,N-diethyl-2,2-difluoropropanamide can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with ethyl chloroformate to form an intermediate, which is then reacted with diethylamine and difluoropropanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .

Analyse Chemischer Reaktionen

3-(Dimethylamino)-3-ethoxy-N,N-diethyl-2,2-difluoropropanamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-3-ethoxy-N,N-diethyl-2,2-difluoropropanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes .

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-3-ethoxy-N,N-diethyl-2,2-difluoropropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell proliferation. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

3-(Dimethylamino)-3-ethoxy-N,N-diethyl-2,2-difluoropropanamide can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and wide range of applications.

Eigenschaften

Molekularformel

C11H22F2N2O2

Molekulargewicht

252.30 g/mol

IUPAC-Name

3-(dimethylamino)-3-ethoxy-N,N-diethyl-2,2-difluoropropanamide

InChI

InChI=1S/C11H22F2N2O2/c1-6-15(7-2)9(16)11(12,13)10(14(4)5)17-8-3/h10H,6-8H2,1-5H3

InChI-Schlüssel

HVWOINZZSFVTII-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C(C(N(C)C)OCC)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.